lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate
Description
Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is a chemical compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are used in various scientific research applications. The compound contains a lithium ion, a chloropyrrolo ring, and a pyrazine ring, making it a unique and valuable compound in the field of medicinal chemistry.
Properties
CAS No. |
2742659-94-3 |
|---|---|
Molecular Formula |
C8H4ClLiN2O2 |
Molecular Weight |
202.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic routes for pyrrolopyrazine derivatives often involve cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine derivatives. While both classes of compounds exhibit significant biological activities, pyrrolo[1,2-a]pyrazine derivatives are known for their antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . Other similar compounds include various pyrazine derivatives, which also possess diverse pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
